molecular formula C12H9Cl2F2NO B1421147 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride CAS No. 1185152-25-3

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride

Cat. No. B1421147
M. Wt: 292.11 g/mol
InChI Key: VMYLXOPRDWUQHM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride is a chemical compound with the molecular formula C12H8ClF2NO•HCl and a molecular weight of 292.11 . It is used for research purposes, particularly in proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a zinc phthalocyanine derivative was carried out using a starting material “3-(3-chloro-4-fluorophenoxy) phthalonitrile” . The reaction was performed in the presence of anhydrous ZnCl2 with stirring in the solvent of dry N,N-dimethylaminoethanol (DMAE) containing a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at reflux temperature for 10 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)Cl.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.11 and a molecular formula of C12H8ClF2NO•HCl .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Analogues for Brain Studies : A study by Ohmomo et al. (1991) involved synthesizing fluorine and iodine analogues of clorgyline, including compounds similar to 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride. These analogues were evaluated for their potency in inhibiting monoamine oxidase A (MAO-A), demonstrating potential for advanced development as radiofluorinated and radioiodinated ligands useful in brain studies with positron emission tomography and single-photon emission computed tomography (Ohmomo et al., 1991).

Chemical Transformations and Synthesis

  • Biotransformation Using Escherichia coli : Coulombel et al. (2011) demonstrated the biotransformation of 4-halogenated phenols, including compounds similar to 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride, using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. This research highlights the potential for large-scale bioprocess production of similar halogenated compounds (Coulombel et al., 2011).

Pharmaceutical Chemistry and Drug Design

  • Pharmaceutical Intermediate Synthesis : The synthesis of new (arylcarbonyloxy)aminopropanol derivatives by Tengler et al. (2013) involved hydrochlorides of compounds structurally related to 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride. These derivatives, potential β1-adrenergic receptor antagonists, highlight the chemical's relevance in pharmaceutical chemistry (Tengler et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 3-(3-Chloro-4-fluorophenoxy)pyrrolidine, suggests that it may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

4-(3-chloro-4-fluorophenoxy)-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO.ClH/c13-9-6-8(2-3-10(9)14)17-12-4-1-7(16)5-11(12)15;/h1-6H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYLXOPRDWUQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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